molecular formula C21H27FN6O2 B2726259 8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-42-9

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2726259
CAS No.: 851939-42-9
M. Wt: 414.485
InChI Key: WQCRKKZCMIEBJE-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C21H27FN6O2 and its molecular weight is 414.485. The purity is usually 95%.
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Scientific Research Applications

Serotonin Receptor Affinity and Psychotropic Potential

Studies on purine derivatives, similar in structure to the compound , have demonstrated notable affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), suggesting their potential as psychotropic agents. These compounds were found to display anxiolytic and antidepressant properties in preclinical models, indicating a promising avenue for the design of new psychotropic drugs with possibly fewer side effects due to their selective receptor targeting (Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another research area focuses on the analgesic and anti-inflammatory effects of purine-2,6-dione derivatives. These compounds have shown significant efficacy in in vivo models, suggesting their potential as new classes of pain management and anti-inflammatory drugs. The activity was linked to their ability to inhibit phosphodiesterase activity, further underscoring the multifaceted therapeutic applications of this chemical class (Zygmunt et al., 2015).

Neuroprotective Effects and Adenosine Receptor Antagonism

Purine derivatives have also been studied for their neuroprotective effects and potential in treating neurodegenerative diseases. Dual-target-directed compounds acting as adenosine receptor antagonists have been identified, with implications for symptomatic and disease-modifying treatments of conditions like Parkinson's and Alzheimer's diseases. These findings highlight the compound's relevance in developing multitarget strategies against complex neurological disorders (Brunschweiger et al., 2014).

Antimycobacterial Activity

Exploration into the antimicrobial sphere has unveiled purine derivatives with potent activity against Mycobacterium tuberculosis, offering a new pathway for tuberculosis (TB) treatment research. These compounds present a promising lead for developing novel TB therapeutics, emphasizing the importance of structural modifications for enhancing biological activity (Braendvang & Gundersen, 2007).

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O2/c1-4-26-9-11-27(12-10-26)14-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)13-15-7-5-6-8-16(15)22/h5-8H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCRKKZCMIEBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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